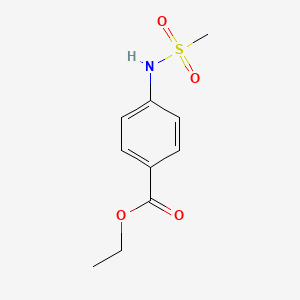

Ethyl 4-(Methylsulfonamido)benzoate

描述

The exact mass of the compound Ethyl 4-[(methylsulfonyl)amino]benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 4-(methanesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBNSCYTCGBVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290675 | |

| Record name | ethyl 4-[(methylsulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7151-77-1 | |

| Record name | Benzoic acid, 4-[(methylsulfonyl)amino]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7151-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 70314 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7151-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-[(methylsulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(Methylsulfonamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for Ethyl 4-(methylsulfonamido)benzoate, a valuable intermediate in pharmaceutical and chemical research. The synthesis is presented as a two-step process, commencing with the preparation of the key precursor, ethyl 4-aminobenzoate, followed by its sulfonamidation to yield the final product. This document includes detailed experimental protocols, quantitative data, and process visualizations to support laboratory-scale synthesis and process development.

Synthesis Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the reduction of a nitro group to an amine, followed by the sulfonylation of the resulting amine.

Step 1: Synthesis of Ethyl 4-aminobenzoate

The initial step focuses on the preparation of ethyl 4-aminobenzoate, a crucial precursor. A common and efficient method for this transformation is the reduction of ethyl 4-nitrobenzoate. While various reduction methods exist, including catalytic hydrogenation, a robust and scalable method utilizing indium powder and ammonium chloride in an aqueous ethanol solution is detailed here. This method offers high yields and avoids the need for high-pressure hydrogenation equipment.[1][2]

Step 2: Synthesis of this compound

The second and final step involves the reaction of ethyl 4-aminobenzoate with methanesulfonyl chloride in the presence of a base to form the desired sulfonamide. This is a standard method for the formation of sulfonamides from amines. Pyridine is often employed as both the solvent and the acid scavenger in this type of reaction.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound and its precursor.

Table 1: Synthesis of Ethyl 4-aminobenzoate from Ethyl 4-nitrobenzoate

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-nitrobenzoate | [1] |

| Reducing Agent | Indium powder | [1] |

| Reagent | Ammonium chloride | [1] |

| Solvent | Ethanol/Water | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 2.5 hours | [1] |

| Yield | 90% | [1] |

Table 2: Synthesis of this compound from Ethyl 4-aminobenzoate (Representative Method)

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-aminobenzoate | |

| Reagent | Methanesulfonyl chloride | [3] |

| Base/Solvent | Pyridine | [3] |

| Reaction Temperature | 0 °C to room temperature | [3] |

| Reaction Time | 3 hours | [3] |

| Yield | Not specified |

Note: The data in Table 2 is based on a general procedure for the synthesis of N-phenylmethanesulfonamide and represents a typical protocol for this type of transformation.[3] Specific yields for the synthesis of this compound may vary.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-aminobenzoate

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

Ethyl 4-nitrobenzoate (10 g, 51 mmol)

-

Ethanol (250 mL)

-

Ammonium chloride (27.4 g, 510 mmol)

-

Water (125 mL)

-

Indium powder (23.5 g, 205 mmol)

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

A 1000-mL round-bottomed flask equipped with a magnetic stir bar is charged with a suspension of 10 g (51 mmol) of ethyl 4-nitrobenzoate in 250 mL of ethanol.

-

A solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water is added to the flask.

-

Indium powder (23.5 g, 205 mmol) is added to the mixture.

-

The resulting mixture is heated at reflux for 2.5 hours.

-

The reaction mixture is allowed to cool to room temperature, diluted with 350-400 mL of water, and filtered under vacuum.

-

The filtrate is extracted with 6-8 portions of 50-60 mL of dichloromethane.

-

The combined organic phases are washed with 100 mL of brine and dried over anhydrous sodium sulfate.

-

The resulting solution is concentrated under reduced pressure.

-

The crude product is dissolved in 100 mL of dichloromethane, concentrated by warming, and then 50 mL of hexane is added.

-

The solution is allowed to stand in a refrigerator overnight and then filtered under vacuum to yield ethyl 4-aminobenzoate (7.63 g, 90%).[1]

Step 2: Synthesis of this compound (Representative Protocol)

This representative procedure is based on a general method for the synthesis of N-phenylmethanesulfonamide.[3]

Materials:

-

Ethyl 4-aminobenzoate

-

Pyridine

-

Methanesulfonyl chloride

-

Dichloromethane

-

2N aqueous sodium hydroxide

-

Concentrated hydrochloric acid

Procedure:

-

In a suitable reaction vessel, dissolve ethyl 4-aminobenzoate in pyridine.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add methanesulfonyl chloride dropwise to the cooled solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Extract the mixture with 2N aqueous sodium hydroxide.

-

Combine the aqueous extracts and wash them with dichloromethane to remove any remaining organic impurities.

-

Cool the aqueous layer to approximately 0°C and acidify with concentrated hydrochloric acid to a pH of approximately 1.

-

Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain this compound.

Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Sulfonamidation

Caption: Experimental workflow for the sulfonamidation step.

References

An In-depth Technical Guide to Ethyl 4-(Methylsulfonamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(Methylsulfonamido)benzoate is a chemical compound with the CAS Number 7151-77-1. It belongs to the class of sulfonamides and benzoates, structural motifs that are of significant interest in medicinal chemistry and materials science. As a substituted aromatic compound, it possesses functional groups—an ester and a sulfonamide—that make it a versatile intermediate for further chemical transformations. This document provides a comprehensive overview of its known chemical properties, a proposed synthetic protocol, and a discussion of its potential applications based on its structural features. It is important to note that this compound is considered a rare chemical, primarily supplied for early discovery research, and as such, extensive analytical data is not widely available.

Core Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for some properties are not available for this specific compound; in such cases, data for the closely related isomer, Ethyl 4-(methylsulfamoyl)benzoate (CAS: 874841-20-0), is provided for estimation purposes and is clearly noted.

| Property | Value | Source |

| CAS Number | 7151-77-1 | |

| Molecular Formula | C₁₀H₁₃NO₄S | |

| Molecular Weight | 243.283 g/mol | |

| Boiling Point | 373.3 ± 44.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 179.5 ± 28.4 °C | [1] |

| LogP | 1.93 | [1] |

| Index of Refraction | 1.525* | [1] |

| MDL Number | MFCD00025051 |

*Data for Ethyl 4-(methylsulfamoyl)benzoate (CAS: 874841-20-0)

Experimental Protocols: Synthesis

Proposed Synthesis: N-Sulfonylation of Ethyl 4-aminobenzoate

This procedure describes the reaction of Ethyl 4-aminobenzoate with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine, which also serves as the solvent.

Materials:

-

Ethyl 4-aminobenzoate

-

Methanesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-aminobenzoate (1 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. The reaction is exothermic, and the slow addition helps to control the temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine. Multiple washes may be necessary.

-

Wash the organic layer with saturated NaHCO₃ solution to remove any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

-

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Visualizations

The following diagrams illustrate the proposed logical workflow for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

There is currently no specific information in the public domain detailing the biological activity of this compound or its involvement in any signaling pathways. However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs. The presence of both the sulfonamide and benzoate ester moieties suggests that this compound could be a valuable building block in drug discovery programs for creating libraries of novel compounds for biological screening. Further research is required to elucidate any potential biological roles.

References

In-Depth Technical Guide: Ethyl 4-(Methylsulfonamido)benzoate (CAS 7151-77-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(methylsulfonamido)benzoate, with the Chemical Abstracts Service (CAS) registry number 7151-77-1, is an organic compound characterized by a central benzene ring substituted with an ethyl ester and a methylsulfonamido group at the para position. This molecule belongs to the sulfonamide class of compounds, a group renowned for its diverse biological activities and widespread use in pharmaceuticals. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, spectroscopic characterization, a proposed synthesis protocol, and a discussion of the potential biological relevance of the broader sulfonamide class. It is important to note that while some physicochemical data is available, specific experimental spectroscopic and biological activity data for this particular compound are limited in publicly accessible databases.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological environments.

| Property | Value | Source |

| CAS Number | 7151-77-1 | |

| Molecular Formula | C₁₀H₁₃NO₄S | CymitQuimica[1] |

| Molecular Weight | 243.28 g/mol | Sigma-Aldrich[2] |

| Melting Point | 131-133 °C | LabNovo[3] |

| Boiling Point | 375.6 ± 44.0 °C at 760 mmHg (Predicted) | LabNovo[3] |

| InChI Key | AOBNSCYTCGBVQR-UHFFFAOYSA-N | CymitQuimica[1] |

| LogP | 1.93 (Predicted) | |

| Appearance | Solid (Predicted) |

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring. The protons ortho to the ester group will be more deshielded than the protons ortho to the sulfonamido group.

-

Ethyl Ester Protons: A quartet corresponding to the -OCH₂- protons and a triplet for the -CH₃ protons of the ethyl group, typically found at δ 4.0-4.5 ppm and δ 1.2-1.5 ppm, respectively.

-

Methylsulfonamido Protons: A singlet for the methyl group protons of the sulfonamide at approximately δ 3.0 ppm.

-

Amine Proton: A broad singlet for the N-H proton of the sulfonamide, the chemical shift of which can be variable.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom:

-

Carbonyl Carbon: A signal for the ester carbonyl carbon in the range of δ 165-175 ppm.

-

Aromatic Carbons: Four signals for the aromatic carbons, with the carbon attached to the ester group being the most downfield.

-

Ethyl Ester Carbons: Signals for the -OCH₂- and -CH₃ carbons of the ethyl group, typically around δ 60-65 ppm and δ 14-16 ppm, respectively.

-

Methylsulfonamido Carbon: A signal for the methyl carbon of the sulfonamide group around δ 30-40 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the sulfonamide.

-

C=O Stretch: A strong absorption band for the ester carbonyl group around 1700-1730 cm⁻¹.

-

S=O Stretch: Two strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

C-O Stretch: An absorption band for the C-O bond of the ester group.

-

Aromatic C-H and C=C Stretches: Characteristic peaks in the aromatic region.

Predicted Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 243. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the methylsulfonyl group (-SO₂CH₃), and cleavage of the sulfonamide bond.

Synthesis Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Sulfonylation of Ethyl 4-aminobenzoate: Reaction of commercially available Ethyl 4-aminobenzoate with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine.

-

Alternative Route: Esterification of 4-(Methylsulfonamido)benzoic acid: If 4-(Methylsulfonamido)benzoic acid is available, it can be esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of this compound from Ethyl 4-aminobenzoate

-

Reaction Setup: To a solution of Ethyl 4-aminobenzoate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add pyridine (1.5 equivalents) or another suitable base.

-

Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

There is no specific biological activity reported for this compound in the scientific literature. However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents.

General Biological Activities of Sulfonamides

Sulfonamides are known to exhibit a broad spectrum of biological activities, including:

-

Antibacterial: The most classic role of sulfonamides is as antimicrobial agents. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[3]

-

Anticancer: Some sulfonamide derivatives have shown potential as anticancer agents by targeting various pathways involved in cell proliferation and survival.

-

Anti-inflammatory: Certain sulfonamides are known to possess anti-inflammatory properties.

-

Diuretic: Sulfonamide-based drugs are used as diuretics.

Potential Signaling Pathway Involvement (General for Sulfonamides)

Given the antibacterial activity of many sulfonamides, a common mechanism of action involves the disruption of the folate biosynthesis pathway in prokaryotes. This pathway is crucial for the synthesis of nucleotides and certain amino acids.

Disclaimer: The signaling pathway depicted above represents a general mechanism for antibacterial sulfonamides and has not been experimentally validated for this compound.

Conclusion

This compound is a sulfonamide-containing organic compound for which basic physicochemical data is available. However, a comprehensive experimental characterization, including detailed spectroscopic data and biological activity profiling, is currently lacking in the public domain. The proposed synthesis protocol offers a viable route for its preparation, which would enable further investigation into its properties and potential applications. Given the established importance of the sulfonamide scaffold in drug discovery, this compound represents a compound of interest for further research and characterization. Experimental validation of its synthesis, spectroscopic properties, and biological activity is essential to fully elucidate its potential.

References

Spectroscopic Data for Ethyl 4-(Methylsulfonamido)benzoate: A Technical Overview

A comprehensive search for publicly available spectroscopic data (NMR, IR, and MS) for Ethyl 4-(Methylsulfonamido)benzoate reveals a significant lack of specific experimental datasets for this compound. Commercial suppliers of this chemical, such as Sigma-Aldrich, explicitly state that they do not provide analytical data, placing the responsibility of identity and purity confirmation on the buyer. This scarcity of information necessitates a predictive and comparative approach to understanding its likely spectroscopic characteristics, drawing on data from structurally similar compounds.

While direct experimental data is not available, this guide will provide a theoretical framework for the expected spectroscopic features of this compound, alongside general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound based on the analysis of its functional groups and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3-1.4 | Triplet | 3H | -OCH₂CH₃ |

| ~3.0 | Singlet | 3H | -SO₂CH₃ |

| ~4.3-4.4 | Quartet | 2H | -OCH₂ CH₃ |

| ~7.3 | Doublet | 2H | Aromatic CH (ortho to -NHSO₂CH₃) |

| ~8.0 | Doublet | 2H | Aromatic CH (ortho to -COOCH₂CH₃) |

| ~9.8 | Singlet (broad) | 1H | -NH SO₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -OCH₂CH₃ |

| ~40 | -SO₂CH₃ |

| ~61 | -OCH₂ CH₃ |

| ~118 | Aromatic CH |

| ~128 | Aromatic C (quaternary) |

| ~131 | Aromatic CH |

| ~143 | Aromatic C (quaternary) |

| ~165 | C =O |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3250 | N-H | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2980-2850 | Aliphatic C-H | Stretching |

| ~1720 | C=O (Ester) | Stretching |

| ~1600, ~1500 | Aromatic C=C | Stretching |

| ~1340, ~1160 | S=O (Sulfonamide) | Asymmetric & Symmetric Stretching |

| ~1250 | C-O (Ester) | Stretching |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 243 | [M]⁺ (Molecular Ion) |

| 214 | [M - C₂H₅]⁺ |

| 198 | [M - OCH₂CH₃]⁺ |

| 164 | [M - SO₂CH₃]⁺ |

| 136 | [M - SO₂CH₃ - C₂H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Experimental Workflow

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-(Methylsulfonamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 4-(Methylsulfonamido)benzoate (CAS 7151-77-1). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide focuses on its physicochemical properties, the general solubility characteristics of sulfonamides, detailed experimental protocols for determining its solubility, and an introduction to predictive solubility models.

Compound Identification and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7151-77-1 | [1][2][3] |

| Molecular Formula | C10H13NO4S | [1][2][3] |

| Molecular Weight | 243.28 g/mol | [1][2] |

| SMILES Code | CCOC(=O)C1=CC=C(NS(C)(=O)=O)C=C1 | [1][2] |

| Storage | Sealed in dry, 2-8°C | [1] |

It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound for early discovery research but do not collect analytical data, placing the responsibility of confirming its identity and purity on the buyer.

General Solubility Profile of Sulfonamides

The solubility of sulfonamides as a class is generally limited in aqueous solutions.[4] However, their solubility can be influenced by the presence of acidic or basic functional groups and the nature of the solvent. The sulfonamide group itself is weakly acidic, and its ionization can enhance aqueous solubility. The solubility of various sulfonamides has been studied in different solvents, including water, methanol, ethanol, 1-propanol, acetone, and chloroform.[4]

For compounds that are poorly soluble in water, solubility can often be increased in acidic or basic solutions if the molecule contains a functional group that can be protonated or deprotonated, respectively. Given the presence of the sulfonamide and ester groups in this compound, its solubility is expected to be pH-dependent.

Predictive Approaches to Solubility

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models can be employed to predict the solubility of compounds.[5][6] These models correlate the chemical structure of a molecule with its physicochemical properties. For sulfonamides, QSPR models have been developed to predict thermodynamic properties and could potentially be adapted to estimate solubility.[6] These models use molecular descriptors to quantify various aspects of the molecular structure and relate them to properties like solubility through linear regression or other machine learning algorithms.[5]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility profile of this compound, a systematic experimental approach is necessary. The following protocols are adapted from established methods for determining the solubility of organic compounds.[7][8][9]

4.1. Materials and Equipment

-

This compound

-

Solvents:

-

Deionized water

-

Organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, hexane)

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

5% (v/v) Hydrochloric acid (HCl) solution

-

Concentrated sulfuric acid (H2SO4)

-

-

Micro test tubes or vials

-

Spatula

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical balance

-

pH meter or litmus paper

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

4.2. Qualitative Solubility Assessment

This initial screening provides a general understanding of the compound's solubility in different solvent classes.

Procedure:

-

Add approximately 1-2 mg of this compound to a series of labeled micro test tubes.

-

To each tube, add 1 mL of a different solvent (water, diethyl ether, 5% NaOH, 5% HCl, and concentrated H2SO4).

-

Vigorously shake or vortex each tube for 60 seconds.

-

Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.

-

For the tubes containing aqueous acidic and basic solutions, observe if the compound dissolves, which would indicate salt formation.

4.3. Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the saturation solubility of the compound in a specific solvent.

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility in units such as mg/mL or mol/L.

Table 2: Example Data Table for Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Deionized Water | 25 | HPLC/UV-Vis | |

| Ethanol | 25 | HPLC/UV-Vis | |

| Acetone | 25 | HPLC/UV-Vis | |

| 0.1 M HCl | 25 | HPLC/UV-Vis | |

| 0.1 M NaOH | 25 | HPLC/UV-Vis |

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a poorly soluble organic compound.

Caption: A general experimental workflow for determining the solubility of a chemical compound.

Conclusion

References

- 1. 7151-77-1|this compound|BLD Pharm [bldpharm.com]

- 2. ETHYL 4-METHANESULFONAMIDOBENZOATE | CAS 7151-77-1 [matrix-fine-chemicals.com]

- 3. 7151-77-1 this compound AKSci 1105AC [aksci.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. chem.ws [chem.ws]

- 9. bellevuecollege.edu [bellevuecollege.edu]

An In-depth Technical Guide to the Synthesis of Ethyl 4-(Methylsulfonamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(Methylsulfonamido)benzoate, a key intermediate in pharmaceutical research. The document details the primary synthetic pathways, starting materials, experimental protocols, and quantitative data to support laboratory-scale and process development activities.

Overview of Synthetic Pathways

The synthesis of this compound is primarily achieved through a two-step process. The initial step involves the preparation of the precursor, Ethyl 4-aminobenzoate. This is followed by the N-methanesulfonylation of the amino group to yield the final product. Two common routes for the synthesis of the Ethyl 4-aminobenzoate precursor are outlined below.

Diagram of the Overall Synthetic Logic

Caption: Overall synthetic strategy for this compound.

Synthesis of the Precursor: Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate, also known as benzocaine, is the key starting material for the final N-methanesulfonylation step. It can be efficiently synthesized via two primary methods: Fischer-Speier esterification of 4-aminobenzoic acid or by the reduction of ethyl 4-nitrobenzoate.

Method 1: Fischer-Speier Esterification of 4-Aminobenzoic Acid

This classic method involves the reaction of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst.

A mixture of 4-aminobenzoic acid (1 equivalent) and absolute ethanol (typically in large excess to drive the equilibrium) is treated with a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride. The reaction mixture is then heated under reflux for several hours. After completion, the mixture is cooled and neutralized with a weak base (e.g., sodium carbonate solution) to precipitate the crude product. The product is then collected by filtration, washed with water, and dried. Recrystallization from ethanol/water can be performed for further purification.[1][2][3]

Method 2: Reduction of Ethyl 4-nitrobenzoate

This alternative route involves the reduction of the nitro group of ethyl 4-nitrobenzoate to an amine.

Ethyl 4-nitrobenzoate (1 equivalent) is dissolved in a suitable solvent, such as ethanol. A reducing agent is then added. Common reducing systems include tin and hydrochloric acid, or catalytic hydrogenation using platinum oxide.[3] A high-yielding procedure involves the use of indium powder in the presence of ammonium chloride in an ethanol/water mixture.[4] The reaction mixture is heated at reflux for a few hours. Upon completion, the reaction is cooled, and the product is isolated by filtration and extraction.[4]

Quantitative Data for Ethyl 4-aminobenzoate Synthesis

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 4-Aminobenzoic Acid | Ethanol, Thionyl Chloride | Ethanol | 6 hours | Reflux | 92.7 | [1] |

| Ethyl 4-nitrobenzoate | Indium, Ammonium Chloride | Ethanol/Water | 2.5 hours | Reflux | 90 | [4] |

| Ethyl 4-nitrobenzoate | Platinum Oxide, Hydrogen | Ethanol | ~7 minutes | Room Temp. | 91-100 | [3] |

Synthesis of this compound

The final step in the synthesis is the N-methanesulfonylation of Ethyl 4-aminobenzoate. This is typically achieved by reacting the amino group with methanesulfonyl chloride in the presence of a base.

Diagram of the N-Methanesulfonylation Reaction Workflow

Caption: Experimental workflow for the N-methanesulfonylation of Ethyl 4-aminobenzoate.

Experimental Protocol:

To a solution of Ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as pyridine or dichloromethane containing a base (e.g., triethylamine or pyridine), methanesulfonyl chloride (typically 1.1-1.2 equivalents) is added dropwise at a reduced temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of water or ice. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed sequentially with dilute acid (to remove the base), water, and brine. After drying over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data for this compound Synthesis

| Starting Material | Reagents | Solvent | Base | Reaction Time | Temperature | Yield (%) |

| Ethyl 4-aminobenzoate | Methanesulfonyl Chloride | Pyridine | Pyridine | 2 hours (reflux) | Reflux | 85 |

Note: The yield is based on a representative procedure for N-sulfonylation of a similar aromatic amine.

Characterization Data for this compound

| Property | Value |

| Melting Point | 125-127 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 10.43 (s, 1H), 7.91 (d, J = 8.7 Hz, 2H), 7.25 (d, J = 8.7 Hz, 2H), 4.28 (q, J = 7.1 Hz, 2H), 3.03 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ | 165.2, 142.9, 130.8, 125.1, 118.0, 60.9, 39.8, 14.2 |

Note: NMR data is representative for the specified compound.

Conclusion

This guide outlines the well-established and efficient synthetic routes for the preparation of this compound. The choice of starting material for the synthesis of the Ethyl 4-aminobenzoate precursor may depend on the availability and cost of the reagents. The final N-methanesulfonylation step is a standard transformation that can be performed under mild conditions with good yields. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Technical Guide: Formation of Ethyl 4-(Methylsulfonamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of Ethyl 4-(Methylsulfonamido)benzoate, a key intermediate in pharmaceutical synthesis. The document outlines a plausible and efficient two-step synthetic pathway, commencing with the reduction of Ethyl 4-nitrobenzoate to Ethyl 4-aminobenzoate, followed by the N-methanesulfonylation of the resulting aniline derivative. Detailed experimental protocols, a mechanistic description of the key transformations, and a summary of quantitative data are presented. Visual representations of the reaction mechanism and experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of both an ester and a sulfonamide functional group on the aromatic ring makes it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The sulfonamide moiety, in particular, is a common feature in a wide array of marketed drugs.[1][2] This guide details a robust and accessible synthetic route to this important compound.

Proposed Synthetic Pathway

The formation of this compound is proposed to occur via a two-step sequence:

Step 1: Reduction of Ethyl 4-nitrobenzoate. The synthesis begins with the reduction of the nitro group of Ethyl 4-nitrobenzoate to an amino group, yielding the precursor Ethyl 4-aminobenzoate (also known as benzocaine). Several methods are available for this transformation, including catalytic hydrogenation and metal-mediated reductions.[3] For this guide, we will focus on a selective and high-yielding method using indium metal in the presence of ammonium chloride.[3]

Step 2: N-Methanesulfonylation of Ethyl 4-aminobenzoate. The amino group of Ethyl 4-aminobenzoate is then reacted with methanesulfonyl chloride in the presence of a base to form the desired sulfonamide.[4][5] This reaction is a standard method for the formation of N-arylsulfonamides.[2][6]

Mechanism of Formation

The overall transformation involves two distinct mechanistic steps:

3.1. Mechanism of Reduction (Step 1)

The indium-mediated reduction of the nitro group is a complex process. While the precise mechanism is multifaceted, it is understood to involve the transfer of electrons from the indium metal to the nitro group, facilitated by the ammonium chloride which acts as a proton source. This sequence of electron and proton transfers ultimately leads to the formation of the corresponding aniline.

3.2. Mechanism of N-Methanesulfonylation (Step 2)

The formation of the sulfonamide bond proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom of the sulfonyl chloride. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of Ethyl 4-aminobenzoate attacks the electrophilic sulfur atom of methanesulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Departure of the Leaving Group: The chloride ion, being a good leaving group, is expelled from the intermediate.

-

Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, yielding the final N-arylsulfonamide product and the corresponding ammonium salt.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed two-step synthesis.

| Parameter | Step 1: Reduction | Step 2: N-Methanesulfonylation | Overall |

| Starting Material | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | Ethyl 4-nitrobenzoate |

| Key Reagents | Indium powder, NH₄Cl | Methanesulfonyl chloride, Pyridine | - |

| Molar Ratio (Starting Material:Reagent) | 1 : 4 (Indium), 1 : 10 (NH₄Cl)[3] | 1 : 1.1 (MsCl), excess (Pyridine) | - |

| Solvent | Ethanol/Water[3] | Dichloromethane | - |

| Reaction Temperature | Reflux[3] | 0 °C to room temperature[5] | - |

| Reaction Time | 2.5 hours[3] | 12-16 hours[5] | - |

| Reported Yield | ~90%[3] | High (expected) | High (expected) |

| Product | Ethyl 4-aminobenzoate | This compound | This compound |

Detailed Experimental Protocols

5.1. Step 1: Synthesis of Ethyl 4-aminobenzoate [3]

Materials:

-

Ethyl 4-nitrobenzoate (10 g, 51 mmol)

-

Ethanol (250 mL)

-

Ammonium chloride (27.4 g, 510 mmol)

-

Water (125 mL)

-

Indium powder (23.5 g, 205 mmol)

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

1000-mL round-bottomed flask

-

Magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A 1000-mL round-bottomed flask equipped with a magnetic stir bar is charged with a suspension of Ethyl 4-nitrobenzoate (10 g, 51 mmol) in ethanol (250 mL).

-

A solution of ammonium chloride (27.4 g, 510 mmol) in water (125 mL) is added to the flask.

-

Indium powder (23.5 g, 205 mmol) is added to the mixture.

-

The resulting mixture is heated at reflux for 2.5 hours.

-

The reaction mixture is allowed to cool to room temperature, diluted with 350-400 mL of water, and filtered under vacuum.

-

The filtrate is extracted with 6-8 portions of 50-60 mL of dichloromethane.

-

The combined organic phases are washed with 100 mL of brine and dried over anhydrous sodium sulfate.

-

The solution is concentrated under reduced pressure, and the crude product is dissolved in 100 mL of dichloromethane.

-

The solution is concentrated by warming, and 50 mL of hexane is then added.

-

The resulting solution is allowed to stand in a refrigerator overnight and then filtered under vacuum to yield Ethyl 4-aminobenzoate.

5.2. Step 2: Synthesis of this compound (Adapted from a general procedure[5])

Materials:

-

Ethyl 4-aminobenzoate (from Step 1)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Methanesulfonyl chloride

-

1M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottomed flask

-

Magnetic stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Ethyl 4-aminobenzoate in anhydrous dichloromethane in a round-bottomed flask equipped with a magnetic stir bar.

-

Add an excess of anhydrous pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis for this compound. By providing a clear mechanistic framework, detailed experimental protocols, and a summary of quantitative data, this document serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The described methodology is scalable and utilizes readily available starting materials, making it a practical approach for the laboratory-scale production of this important chemical intermediate.

References

Potential Biological Activity of Ethyl 4-(Methylsulfonamido)benzoate: A Technical Review of Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 4-(methylsulfonamido)benzoate is an aromatic compound featuring both a sulfonamide and an ethyl ester functional group. While direct studies on the biological activity of this specific molecule are not publicly available, its structural motifs are present in a variety of pharmacologically active agents. This technical guide provides an in-depth analysis of the potential biological activities of this compound by examining the established activities of structurally analogous compounds. The evidence presented suggests potential for this compound scaffold in the fields of oncology, inflammation, and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and pathways to guide future research and development efforts.

Introduction to this compound and Its Analogs

This compound (CAS No. 7151-77-1) belongs to the sulfonamide class of compounds, which are well-known for their broad therapeutic applications. The core structure, featuring a methylsulfonamido group attached to a benzoate scaffold, serves as a versatile building block in medicinal chemistry.[1] Although research has not directly evaluated this specific ester, extensive studies on related sulfonamide and benzothiazine derivatives have revealed significant biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. This guide will explore these activities to infer the potential therapeutic utility of this compound.

Caption: Logical relationship between the target compound and its bioactive analogs.

Potential Anticancer (Antiproliferative) Activity

The sulfonamide moiety is a cornerstone in the design of numerous anticancer agents. Structurally related N-ethyl-N-methylbenzenesulfonamide and methylsulfonyl benzothiazole (MSBT) derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Data from Analog Studies

The antiproliferative activity of these related compounds has been quantified, with results indicating potent inhibition of cancer cell growth.

| Compound Class | Derivative | Cell Line | Activity Metric | Value | Reference |

| N-Ethyl-N-methylbenzenesulfonamide | Compound with imidazo[2,1-b]thiazole moiety | A-549 (Lung Carcinoma) | Selectivity Index (SI) | 30.77 | [2] |

| Compound with 2-cyanomethyl thiazole moiety | HepG2 (Liver Carcinoma) | Selectivity Index (SI) | 67.11 | [2] | |

| Methylsulfonyl Benzothiazole (MSBT) | MSBT-07 | HeLa (Cervical Cancer) | GI₅₀ | <0.1 µM | [3] |

| MSBT-12 | HeLa (Cervical Cancer) | GI₅₀ | 0.1 µM | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of sulfonamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., A-549, HepG2, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by viable cells to form purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The GI₅₀ or IC₅₀ value is determined from the dose-response curve.

Caption: Experimental workflow for a typical in vitro MTT cytotoxicity assay.

Potential Anti-inflammatory and Analgesic Activity

A key structural analog, the monoclinic form of Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate , has been identified as a potent anti-inflammatory and analgesic agent, outperforming established drugs like Piroxicam and Meloxicam in preclinical models.[4] This suggests that the core scaffold, which shares features with this compound, is promising for developing novel anti-inflammatory drugs.

Quantitative Data from In Vivo Studies

The anti-inflammatory effects were evaluated using the carrageenan-induced paw edema model in rats.

| Compound | Dose | Edema Inhibition (%) | Analgesic Effect | Reference |

| Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Monoclinic form) | 20 mg/kg | Significant | Powerful | [4] |

| Piroxicam | 20 mg/kg | Less than test compound | Moderate | [4] |

| Meloxicam | 20 mg/kg | Less than test compound | Moderate | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping and Fasting: Animals are divided into groups (e.g., control, standard drug, test compound) and fasted overnight before the experiment with free access to water.

-

Compound Administration: The test compound (e.g., 20 mg/kg) or standard drug (Piroxicam or Meloxicam) is administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Edema Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Potential Antimicrobial Activity

Sulfonamides were among the first effective antimicrobial drugs and continue to be a source of new antibacterial and antifungal agents. Derivatives of N-ethyl-N-methylbenzenesulfonamide have shown high potency against various microbial strains.[2]

Quantitative Data from Antimicrobial Screening

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-Ethyl-N-methylbenzenesulfonamide | Compound 12 | Klebsiella pneumoniae | Highly Potent | [2] |

| Compound 7 | Klebsiella pneumoniae | Highly Potent | [2] | |

| Compound 9 | (Not specified) | Significant | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., Klebsiella pneumoniae) is prepared and adjusted to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Mechanism of Action: Apoptosis Induction Pathway

Many sulfonamide-based anticancer agents exert their effect by inducing apoptosis (programmed cell death). While the specific mechanism for this compound is unknown, a plausible pathway involves the modulation of key apoptotic regulators, as seen with other chemotherapeutic agents.

Caption: A hypothetical apoptosis induction pathway for a sulfonamide-based agent.

Conclusion and Future Directions

While direct biological data for this compound is currently lacking, a comprehensive analysis of its structural analogs provides compelling evidence for its potential as a pharmacologically active compound. The presence of the sulfonamide and benzoate ester moieties in potent anticancer, anti-inflammatory, and antimicrobial agents strongly suggests that this compound warrants further investigation.

Future research should focus on:

-

Synthesis and Characterization: Chemical synthesis and purification of this compound.

-

In Vitro Screening: Evaluation of its cytotoxic, anti-inflammatory, and antimicrobial properties using the assays detailed in this guide.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by the compound.

-

In Vivo Efficacy: Preclinical evaluation in animal models for its most promising activities.

This foundational work could pave the way for developing a new class of therapeutics based on the this compound scaffold.

References

An In-depth Technical Guide to Ethyl 4-(Methylsulfonamido)benzoate: A Novel Research Chemical

Disclaimer: Information regarding "Ethyl 4-(Methylsulfonamido)benzoate" (CAS No. 7151-77-1) in publicly accessible scientific literature is exceptionally scarce. Commercial suppliers list it as a research chemical but explicitly state that they do not provide analytical data. Consequently, the detailed experimental protocols, extensive quantitative data, and specific biological pathways requested for this molecule are not available in published research.

This guide, therefore, provides a foundational overview based on the limited available data and draws logical inferences from the well-established chemistry and pharmacology of the broader class of sulfonamides. The experimental protocols and pathway diagrams are presented as illustrative examples based on common methodologies used for similar compounds.

Introduction

This compound is a small organic molecule featuring a central benzene ring substituted with an ethyl ester and a methylsulfonamido group. Its structural motifs, particularly the sulfonamido moiety, suggest potential applications in medicinal chemistry, as this functional group is a cornerstone of a wide array of therapeutic agents. The ethyl ester provides a site for potential metabolic hydrolysis or synthetic modification. As a novel research chemical, its properties and biological activities are largely unexplored, presenting an open field for investigation.

Chemical and Physical Properties

The basic chemical and physical properties of this compound are primarily available from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 7151-77-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₄S | [1][2][3] |

| Molecular Weight | 243.28 g/mol | [1][2][3] |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| SMILES | CCOC(=O)c1ccc(cc1)NS(=O)(=O)C | [2] |

| InChI Key | AOBNSCYTCGBVQR-UHFFFAOYSA-N | [4] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not documented in readily available literature, a plausible synthetic route can be proposed based on standard organic chemistry principles.

Proposed Synthetic Pathway

A common method for the synthesis of N-substituted sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride. In this case, the synthesis could likely be achieved by reacting ethyl 4-aminobenzoate with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Caption: Proposed synthesis of this compound.

Illustrative Experimental Protocol for Synthesis

The following is a generalized, illustrative protocol for the synthesis of an N-arylsulfonamide. Note: This is not a validated protocol for this compound and would require optimization.

-

Reaction Setup: To a solution of ethyl 4-aminobenzoate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add pyridine (1.2 equivalents).

-

Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, SO₂ of the sulfonamide).

-

Melting Point Analysis: To determine the purity of the solid compound.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been reported. However, based on its chemical structure, we can speculate on its potential biological targets.

As an Antibacterial Agent

Many sulfonamide-containing drugs are known for their antibacterial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs disrupt the production of folic acid, which is a crucial precursor for DNA and RNA synthesis.

Caption: Potential mechanism of antibacterial action.

As an Enzyme Inhibitor

The sulfonamide moiety is a known pharmacophore for various enzyme inhibitors. For instance, a structurally related compound, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate, has been identified as an inhibitor of biotin carboxylase, an enzyme involved in fatty acid synthesis. It is plausible that this compound could exhibit inhibitory activity against other enzymes, and this would need to be determined through broad enzymatic screening.

Illustrative Experimental Protocols for Biological Evaluation

The following are generalized protocols that could be adapted to investigate the biological activity of this compound.

Antibacterial Susceptibility Testing (Broth Microdilution)

-

Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Enzyme Inhibition Assay (Generic)

-

Assay Components: In a microtiter plate, combine the target enzyme, its substrate, and varying concentrations of the test compound in an appropriate buffer.

-

Incubation: Incubate the plate at a specified temperature for a set period to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

This compound is a novel research chemical with potential for further investigation in the field of medicinal chemistry. While there is a significant lack of published data on this specific compound, its structural features suggest that it may possess biological activities, potentially as an antibacterial agent or an enzyme inhibitor. Future research should focus on:

-

Developing and validating a robust synthetic protocol.

-

Comprehensive spectroscopic and crystallographic characterization.

-

Screening for biological activity against a wide range of targets, including bacterial strains and various enzymes.

-

Structure-activity relationship (SAR) studies by synthesizing and testing analogs to identify key structural determinants of activity.

The information presented in this guide serves as a foundational starting point for researchers interested in exploring the chemical and biological properties of this largely uncharacterized molecule.

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of Ethyl 4-(Methylsulfonamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Ethyl 4-(Methylsulfonamido)benzoate, a compound often utilized as an intermediate in pharmaceutical synthesis.[1] The following protocols are based on established analytical techniques for structurally related compounds, such as sulfonamides and benzoate esters, and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is an organic compound whose purity and quantification are critical in drug development and manufacturing processes.[2][3] As an intermediate, its analytical characterization ensures the quality and consistency of the final active pharmaceutical ingredient (API).[4] This document outlines two primary analytical methods for its detection: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for higher sensitivity and specificity, particularly in impurity profiling.[5][6]

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolving power and suitability for a wide range of compounds.[7] For this compound, which contains a UV-absorbing benzene ring, UV detection is a straightforward and robust method for quantification.[8] For more demanding applications, such as the detection of trace-level impurities or metabolite identification, coupling HPLC with a mass spectrometer provides unparalleled sensitivity and structural information.[6][9]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are typical for the analysis of small organic molecules like this compound and should be validated for specific laboratory conditions.

| Parameter | HPLC-UV | HPLC-MS |

| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 20 - 50 ng/mL | 0.5 - 5 ng/mL |

| **Linearity (R²) ** | > 0.999 | > 0.999 |

| Precision (%RSD) | < 2% | < 5% |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol describes a reversed-phase HPLC method with UV detection, suitable for the routine quantification of this compound in a sample matrix.

3.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and autosampler vials

3.1.2. Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV/Vis detector

3.1.3. Chromatographic Conditions

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-1 min: 30% B

-

1-10 min: 30% to 70% B

-

10-12 min: 70% B

-

12-13 min: 70% to 30% B

-

13-15 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

3.1.4. Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Dissolve the sample containing this compound in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.5. Data Analysis

-

Integrate the peak area of this compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: HPLC-MS Method for High-Sensitivity Detection and Impurity Profiling

This protocol is designed for the sensitive detection of this compound and the identification of potential impurities.

3.2.1. Materials and Reagents

-

Same as Protocol 1, with the use of LC-MS grade solvents.

3.2.2. Instrumentation

-

HPLC system (as in Protocol 1)

-

Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

3.2.3. Chromatographic Conditions

-

Same as Protocol 1, though a lower flow rate (e.g., 0.4-0.6 mL/min) may be optimal for MS interfacing.

3.2.4. Mass Spectrometer Settings (Example)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow (Nitrogen): 600 L/hr

-

Scan Range: m/z 100 - 400

-

For Quantification (SIM mode): Monitor the protonated molecular ion [M+H]⁺ of this compound (C10H13NO4S, MW: 243.28), expected at m/z 244.1.

3.2.5. Sample Preparation

-

Prepare standards and samples as in Protocol 1, but at lower concentrations suitable for the higher sensitivity of the MS detector (e.g., in the ng/mL range).

3.2.6. Data Analysis

-

Extract the ion chromatogram for the specific m/z of the target analyte for quantification.

-

Analyze the full scan data to search for the m/z of expected and unexpected impurities.

-

Utilize fragmentation data (if using MS/MS) to aid in the structural elucidation of unknown impurities.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Caption: General workflow for the analysis of this compound.

Logical Relationship for Method Selection

This diagram outlines the decision-making process for selecting the appropriate analytical method.

Caption: Decision tree for selecting an analytical method.

References

- 1. Ethyl 4-(methylsulfonyl)benzoate | 6274-54-0 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijnrd.org [ijnrd.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. ymerdigital.com [ymerdigital.com]

- 6. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. jasco-global.com [jasco-global.com]

- 9. Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Analysis of Ethyl 4-(Methylsulfonamido)benzoate

These application notes provide a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 4-(Methylsulfonamido)benzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a chemical compound with the molecular formula C10H13NO4S.[1][2] It is a derivative of benzoic acid containing a sulfonamide group, which is a common functional group in many pharmaceutical compounds. Accurate and precise analytical methods are crucial for the quantification and purity assessment of this compound in various stages of drug development and manufacturing. This document outlines a robust HPLC method for the analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing an appropriate analytical method.

| Property | Value | Reference |

| Molecular Formula | C10H13NO4S | [1][2] |

| Molecular Weight | 243.28 g/mol | [1][2] |

| CAS Number | 7151-77-1 | [2] |

| Boiling Point | 373.3 ± 44.0 °C at 760 mmHg | [1] |

| LogP | 1.93 | [1] |

Recommended HPLC Method

This section details the recommended HPLC method for the analysis of this compound. The method is based on reversed-phase chromatography, which is suitable for moderately polar compounds like the target analyte.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: The mobile phase composition can be adjusted to optimize the retention time and resolution of the analyte peak. For mass spectrometry (MS) compatible applications, formic acid is a suitable modifier.[3][4]

Experimental Protocols

This section provides a step-by-step protocol for the preparation of solutions and the execution of the HPLC analysis.

Preparation of Standard Solution

-